![molecular formula C25H22F3N5OS B14874591 9-(4-Butoxyphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14874591.png)
9-(4-Butoxyphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Butoxyphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Butoxyphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, benzyl derivatives, and pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine cores. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the butoxyphenyl and trifluoromethylbenzyl groups.
Cyclization reactions: to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core.
Thioether formation: to attach the benzylthio group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-(4-Butoxyphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, it may be explored for its potential as a therapeutic agent, targeting specific biological pathways or molecular targets.
Industry
In industry, it may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(4-Butoxyphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines: Other compounds in this class may have similar structures but different substituents, leading to variations in biological activity and chemical properties.
Thioether derivatives: Compounds with similar thioether linkages may exhibit comparable reactivity and biological effects.
Uniqueness
The uniqueness of 9-(4-Butoxyphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22F3N5OS |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
11-(4-butoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene |
InChI |
InChI=1S/C25H22F3N5OS/c1-2-3-13-34-20-9-7-18(8-10-20)21-15-22-23-29-30-24(32(23)11-12-33(22)31-21)35-16-17-5-4-6-19(14-17)25(26,27)28/h4-12,14-15H,2-3,13,16H2,1H3 |
InChI Key |
WHKFOHNQTHWXMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=CC(=CC=C5)C(F)(F)F)C3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


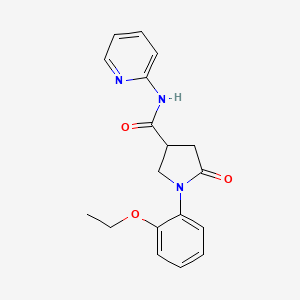

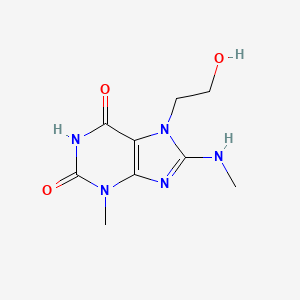

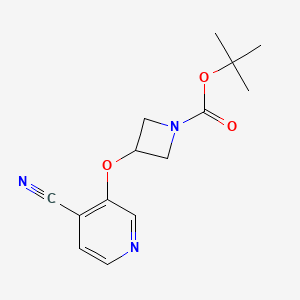
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B14874547.png)

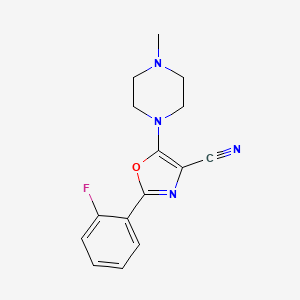
![N-(2-bromophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B14874574.png)
![7-(azetidin-3-yl)-7H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14874576.png)
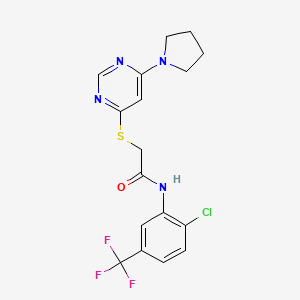

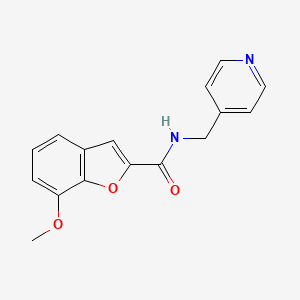
![2,4-dichloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B14874599.png)
